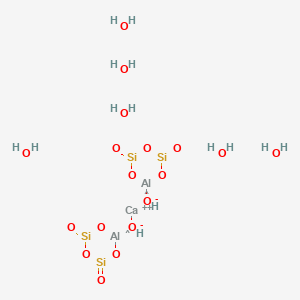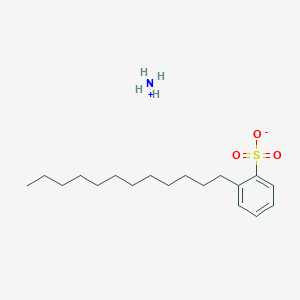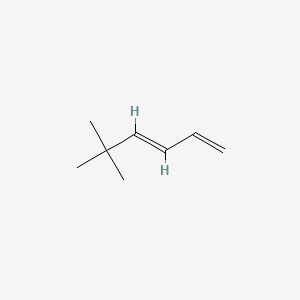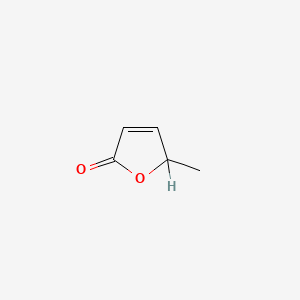
菱沸石
描述
Chabazite is a tectosilicate mineral of the zeolite group, closely related to gmelinite, with the chemical formula (Ca,K2,Na2,Mg)Al2Si4O12•6H2O . It crystallizes in the triclinic crystal system with typically rhombohedral shaped crystals . The crystals may be colorless, white, orange, brown, pink, green, or yellow . It was named chabasie in 1792 by Bosc d’Antic and later changed to the current spelling .
Molecular Structure Analysis
The structure of chabazite consists of double six-membered rings (D6R) of tetrahedral units (T) linked through single four-membered rings (4MR) . The presence of Al tetrahedra in the framework results in negative charges that are balanced by exchangeable cations such as alkali or alkaline-earth metal ions residing in the cavities of the tetrahedral framework structure .Chemical Reactions Analysis
Chabazite SSZ-13 samples with varying silica content (Si/Al from 5 to ∼20) were synthesized under both stirring and static conditions to obtain materials with changing particle size and morphology . The Si/Al ratio played a major role in CO2 adsorption; Al-rich SSZ-13 demonstrated a higher CO2 uptake than an Al-poor material .Physical And Chemical Properties Analysis
Chabazite crystallizes in the triclinic crystal system with typically rhombohedral shaped crystals . The hardness ranges from 3 to 5 and the specific gravity from 2.0 to 2.2 . The luster is vitreous .科学研究应用
吸附和去除染料和重金属:菱沸石已被有效地用于去除水溶液中的亚甲蓝染料。Aysan 等人 (2016) 的研究表明,菱沸石对亚甲蓝染料的吸附动力学可以用拟二级模型很好地描述 (Aysan et al., 2016)。此外,Pansini 和 Colella (1990) 和 Colella 等人 (1998) 分别研究了使用菱沸石去除水中的铅以及作为铜和锌的阳离子交换剂,突出了其在处理废水和重金属污染方面的潜力 (Pansini & Colella, 1990); (Colella et al., 1998).
核废料处理:Dyer 和 Zubair (1998) 讨论了菱沸石在处理水核废料中的潜在用途,特别是在铯和锶离子交换方面 (Dyer & Zubair, 1998).
催化:Harris 等人 (2017) 探索了菱沸石分子筛在催化中的应用,特别是用于选择性还原氮氧化物和甲醇转化为烯烃。他们的研究突出了菱沸石中 Sn 原子作为催化位点的作用 (Harris et al., 2017).
CO2 分离:Liu 等人 (2019) 研究了菱沸石膜对 CO2 的分离,证明了它们在二元混合物中从氮气和甲烷中分离 CO2 的有效性 (Liu et al., 2019).
药物应用:Serri 等人 (2016) 探索了菱沸石在非甾体抗炎药双氯芬酸钠的控释中的应用,展示了其作为药物制剂中新型赋形剂的潜力 (Serri et al., 2016).
作用机制
未来方向
The ability to tailor organic-free syntheses of zeolites is additionally challenging due to the lack of molecular level understanding of zeolite nucleation and growth pathways, particularly the role of inorganic cations . Future research could focus on expanding the design space of zeolite CHA formation in comparison to conventional methods utilizing potassium as the sole structure-directing agent .
属性
InChI |
InChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYSKUBLZGJSLV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2CaH14O18Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019922 | |
| Record name | Chabazite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chabazite | |
CAS RN |
12251-32-0 | |
| Record name | Chabazite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chabazite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Chabazite?
A: Chabazite is a naturally occurring zeolite, a family of microporous aluminosilicate minerals. [, , ] It's known for its unique structure featuring large ellipsoidal cavities accessed through eight-membered rings, making it a promising candidate for various applications. [, ]
Q2: How does the cation exchange capacity of chabazite compare to other zeolites?
A: Chabazite, particularly its synthetic high-aluminum variant (Al-chab), possesses a high ion-exchange capacity, potentially reaching the theoretical zeolite limit. [] This higher capacity is attributed to the significant aluminum substitution for silicon in its framework. [] Compared to clinoptilolite, another natural zeolite, chabazite exhibits a superior exchange capacity due to its higher aluminum content, making its framework more negatively charged and thus favorable for ion exchange. []
Q3: What are the common techniques used to characterize chabazite?
A: Characterizing chabazite involves various techniques like X-ray diffraction (XRD) to determine its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify its functional groups, and N2 adsorption/desorption studies to evaluate surface area and pore size distribution. [, , , , , ] Researchers also employ electron microprobe analysis to determine its elemental composition. [, ]
Q4: How does the method used for porosity characterization affect the results obtained for chabazite?
A: Traditional methods of porosity characterization, like nitrogen adsorption at 77 K, may not be suitable for chabazites, particularly those with large cations like potassium. [] These large cations can block the access of nitrogen molecules to the pore space, leading to an underestimation of surface area and pore volume. Using carbon dioxide at 273 K, a smaller molecule, provides more accurate results, revealing the true porosity of such chabazites. []
Q5: How do different cations affect the adsorption behavior of carbon dioxide in chabazite?
A: The type of cation present in chabazite influences carbon dioxide's adsorption behavior. While carbon dioxide generally exhibits high affinity within chabazite pores, studies on sodium (NaCHA) and potassium (KCHA) exchanged chabazites revealed anomalous behavior at low pressures. [] This suggests steric hindrance and potential pore blockage for carbon dioxide molecules, particularly in KCHA due to the larger potassium cation size. []
Q6: What is the significance of studying the low-pressure adsorption behavior of gases in chabazite?
A: Investigating the low-pressure adsorption behavior provides insights into the fundamental adsorbate-adsorbent interactions. [] Analyzing data in the Henry's law region helps understand the initial stages of adsorption and the nature of interactions between gas molecules and the chabazite framework. []
Q7: What causes hysteresis in the carbon dioxide desorption isotherms of chabazite?
A: Low-pressure hysteresis observed in carbon dioxide desorption isotherms at 273 K, particularly for NaCHA and KCHA, suggests pore blockage and encapsulation of carbon dioxide molecules within the chabazite structure. [] This phenomenon might be attributed to the strong interaction between carbon dioxide and the cation-exchanged framework, hindering its release at low pressures. []
Q8: How does the choice of computational model affect the accuracy of predicting carbon dioxide encapsulation in chabazite?
A: Accurately modeling the encapsulation process in chabazite requires carefully considering the adsorbate-adsorbate and adsorbate-host interactions. [] Studies show that solely relying on the radial distribution function (rdf) and 3D lattice gas theory underestimates the number of encapsulated molecules. [] Incorporating Lennard-Jones and quadrupolar potentials to describe these interactions improves the model's predictive capabilities. []
Q9: What insights have computational studies provided regarding copper(II) cation location and behavior in chabazite?
A: Electron spin resonance and electron spin echo modulation studies, combined with computational modeling, revealed that in hydrated chabazite, copper(II) ions are likely located above the six-membered ring, slightly displaced into the ellipsoidal cavity. [] This location allows coordination with three water molecules and three framework oxygens. [] Upon dehydration, two distinct copper(II) species emerge, indicating a shift in coordination environment. []
Q10: How does the interaction of copper(II) with adsorbates in chabazite compare to SAPO-34?
A: While copper(II) in both chabazite and its silicoaluminophosphate analogue, SAPO-34, interacts with adsorbates, differences exist. [] For instance, in dehydrated chabazite, only copper(II) located in the hexagonal rings interacts with ethylene, whereas copper(II) in both hydrated and dehydrated SAPO-34 readily complexes with ethylene. [] These variations are attributed to the distinct cation densities and acidic properties of these materials. [, ]
Q11: What makes chabazite a potential material for environmental remediation?
A: Chabazite's high ion-exchange capacity and large surface area make it suitable for removing heavy metals from contaminated water. [, , ] Studies demonstrate its effectiveness in adsorbing lead, cadmium, copper, zinc, chromium, nickel, and cobalt. [, , ] Its performance is influenced by factors like metal concentration, pH, and the presence of competing ions. [, ]
Q12: How effective is chabazite in removing methylene blue dye from aqueous solutions?
A: Research indicates that natural and synthesized chabazite efficiently removes methylene blue dye from aqueous solutions. [, ] The adsorption process follows the Langmuir model and pseudo-second-order kinetics. [] The maximum adsorption capacity of chabazite for methylene blue is significantly higher than that of the raw materials used for its synthesis, highlighting its effectiveness as an adsorbent. []
Q13: What is the role of chabazite in the bioremediation of lead toxicity in fish?
A: Chabazite's ability to adsorb lead makes it a potential tool for mitigating lead toxicity in fish. Studies on Heteropneustes fossilis exposed to lead nitrate show that adding chabazite to the water improves protein content in various tissues (brain, liver, kidney, gills) compared to lead-exposed fish without chabazite. [] This improvement suggests chabazite's potential in reducing lead bioavailability and toxicity in aquatic environments. []
Q14: How does chabazite contribute to nitrogen removal in wastewater treatment?
A: Chabazite plays a crucial role in enhancing nitrification, a key step in nitrogen removal from wastewater, especially for treating high-strength wastewaters like anaerobically digested livestock waste centrate. [, ] The zeolite's high affinity for ammonium ions allows it to act as a temporary storage reservoir, reducing free ammonia (FA) concentrations that inhibit nitrification. [, ] Subsequent bioregeneration of chabazite via nitrification allows for sustained nitrogen removal. []
Q15: How effective are chabazite-amended sequencing batch reactors (SBRs) in removing nitrogen from wastewater?
A: Studies demonstrate that incorporating chabazite into SBRs significantly enhances nitrogen removal from anaerobically digested swine waste centrate. [] By mitigating FA inhibition through ammonium adsorption, chabazite-amended SBRs achieve high total nitrogen removal efficiencies (up to 84%). [] This highlights the potential of integrating zeolites into existing wastewater treatment systems for improved nitrogen removal. []
Q16: How does the application of chabazite affect nitrogen dynamics in soil?
A: Incorporating natural and NH4+-enriched chabazite into soil impacts nitrogen dynamics, particularly ammonification and nitrification rates. [, ] While natural chabazite shows a modest effect, primarily delaying nitrate production, NH4+-enriched chabazite stimulates NH4+-N production and N2O-N emissions while reducing NO3−-N production. [] This difference emphasizes the impact of zeolite modification on its influence on soil nitrogen cycling. [, ]
Q17: Can chabazite be used in conjunction with nitrification inhibitors?
A: Research suggests compatibility between chabazite (both natural and NH4+-enriched) and the nitrification inhibitor DMPP (3,4-dimethylpyrazole phosphate). [] Using NH4+-enriched chabazite with DMPP can help mitigate short-term nitrogen losses from the soil while providing a sustainable method for nutrient recycling. []
Q18: How does chabazite perform in acidic sandy soil compared to other nitrogen sources?
A: Studies comparing NH4+-enriched chabazite with urea and composted manure in acidic sandy-loam soil reveal distinct behaviors. [] NH4+-enriched zeolite displays a balanced profile for net NO3−-N production and NH4+-N consumption compared to the slow N mineralization of manure and the temporary pH changes induced by urea. [] This suggests that N-enriched chabazite is a promising alternative N source for acidic soils, promoting balanced nutrient availability. []
Q19: How does chabazite interact with Plant Growth Promoting Rhizobacteria (PGPR) to affect plant growth?
A: Chabazite, especially when enriched with PGPR, demonstrates the potential to optimize fertilizer use and enhance plant growth. [, ] Studies on Ranunculus asiaticus and Opuntia ficus-indica indicate that chabazite combined with PGPR improves agronomic parameters, photosynthetic rate, chlorophyll content, and mineral uptake compared to plants grown without chabazite or with sterilized chabazite. [, ] This suggests a synergistic effect between chabazite and beneficial microorganisms, potentially related to improved nutrient and water absorption by plant roots. [, ]
Q20: Can chabazite be used to enhance plant protection against diseases?
A: Research shows that micronized chabazite, particularly when enriched with microorganisms, effectively protects plants against fungal diseases. [, ] Studies on Vitis vinifera demonstrate its efficacy in controlling Botrytis cinerea, Oidium tuckeri, and downy mildew, even surpassing the performance of traditional copper and sulfur treatments. [] Similarly, chabazite shows promise in safeguarding tomato plants against Phytophthora infestans and Leivellula taurica. [] This protective effect is attributed to the zeolite's ability to create a physical barrier against pathogens and its interaction with microorganisms that can enhance plant defense mechanisms. [, ]
Q21: How does chabazite contribute to the immobilization of radioactive cesium?
A: Chabazite plays a vital role in immobilizing radioactive cesium, a significant concern in nuclear waste management. [, ] Studies show that incorporating chabazite into cementitious mixes used for immobilizing radioactive waste effectively traps cesium within its structure. [] The formation of chabazite during the hydration of these mixes results in the stable retention of cesium, even after exposure to high temperatures (up to 750°C). [, ] This stability is attributed to the strong ceramic bonds within the zeolite structure. []
Q22: What are the advantages of using chabazite for cesium immobilization compared to other methods?
A: Using chabazite for cesium immobilization offers several advantages. Firstly, its high selectivity for cesium ensures efficient removal from complex waste streams. [] Secondly, the immobilization process occurs at relatively low temperatures (50°C), making it energy-efficient. [] Finally, the thermal stability of chabazite ensures long-term containment of the radioactive cesium, even after exposure to high temperatures during potential storage or disposal scenarios. []
Q23: Can chabazite be synthesized from waste materials?
A: Yes, chabazite can be synthesized from various waste materials, promoting sustainability and resource recycling. [, , ] Successfully synthesized from construction waste and kaolin, the resulting chabazite exhibits comparable properties to natural chabazite, including its ability to adsorb pollutants like methylene blue and carbon dioxide. [, , ] This highlights the potential of utilizing industrial by-products for synthesizing valuable zeolitic materials. [, , ]
Q24: How does the silica content of chabazite affect its properties and applications?
A: The silica content significantly impacts chabazite's properties and suitability for specific applications. High silica chabazite, like H-SSZ-13, exhibits strong Brønsted acidity, making it a potential catalyst for reactions like methanol-to-olefins conversion. [] Conversely, low silica chabazite, often found in specific geological formations, may exhibit distinct ion exchange and adsorption behaviors compared to their high silica counterparts. []
Q25: What is the significance of platy morphology in chabazite?
A: The platy morphology of certain chabazite types, such as the sedimentary variety, provides a large external surface area accessible to larger molecules. [] This is particularly advantageous for applications involving bitumen cracking and upgrading, where the accessible surface area facilitates interaction with large hydrocarbon molecules like asphaltenes. []
Q26: How can chabazite be used in the dehydration of natural gas?
A: Synthesized chabazite membranes demonstrate potential for dehydrating natural gas due to their selective permeation properties. [] These membranes effectively separate water vapor from methane, achieving high ideal selectivities. [] Optimizing synthesis parameters, such as temperature, is crucial for maximizing the separation performance of these membranes. []
Q27: What makes chabazite a suitable material for supporting silver nanoparticles?
A: Both natural and synthetic chabazite exhibit the unique ability to template the formation of silver nanoparticles on their surfaces. [, ] This is attributed to the specific surface chemistry and morphology of chabazite, which facilitates the nucleation and growth of silver nanoparticles with controlled size and distribution. [, ] These silver-supported chabazite materials hold promise for various applications, including catalysis and antibacterial agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)